![molecular formula C14H11F6N5 B4016197 N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(3-methylphenyl)guanidine](/img/structure/B4016197.png)
N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(3-methylphenyl)guanidine
Description
Synthesis Analysis
The synthesis of N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(3-methylphenyl)guanidine involves multiple steps, including the use of IR, MS, 1H NMR, and elemental analysis to confirm its structure. The process includes the formation of intermediate compounds and the application of specific reaction conditions to achieve the desired product. The synthesis pathway is designed to ensure the introduction of the trifluoromethyl groups and the guanidine functional group into the pyrimidinyl ring structure (Feng-qi He, Baiquan Wang, & Zhengming Li, 2006).
Molecular Structure Analysis
The molecular structure of this compound has been determined through X-ray diffraction techniques, revealing the precise arrangement of atoms within the molecule. This analysis provides insights into the compound's geometric configuration, essential for understanding its reactivity and interactions with other molecules. The structure elucidation highlights the compound's dimeric crystal structure and weak herbicidal activity (Feng-qi He, Baiquan Wang, & Zhengming Li, 2006).
Chemical Reactions and Properties
N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(3-methylphenyl)guanidine participates in various chemical reactions due to its active functional groups. It undergoes reactions that are typical for guanidines and pyrimidinyl compounds, including nucleophilic substitutions and condensation reactions. These reactions are fundamental in modifying the compound's structure for specific applications or studying its chemical behavior (M. Coles et al., 2009).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in various environments. These properties are determined through experimental analysis and are essential for predicting the compound's behavior in different solvents and conditions. The compound's solubility in organic solvents and its thermal stability are particularly noteworthy, indicating its potential utility in a wide range of temperatures and media (M. Madhra, A. Salunke, Susanta Banerjee, & S. Prabha, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other chemicals, are fundamental aspects of N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(3-methylphenyl)guanidine. These properties are influenced by the compound's molecular structure and functional groups. Understanding these properties is essential for its application in synthesis, catalysis, and other chemical processes. The compound exhibits specific reactivity patterns due to its guanidine and pyrimidinyl groups, making it a subject of interest for chemical research (M. Coles et al., 2009).
properties
IUPAC Name |
2-[4,6-bis(trifluoromethyl)pyrimidin-2-yl]-1-(3-methylphenyl)guanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F6N5/c1-7-3-2-4-8(5-7)22-11(21)25-12-23-9(13(15,16)17)6-10(24-12)14(18,19)20/h2-6H,1H3,(H3,21,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKWARDDWANAQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=NC2=NC(=CC(=N2)C(F)(F)F)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F6N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(3-methylphenyl)guanidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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